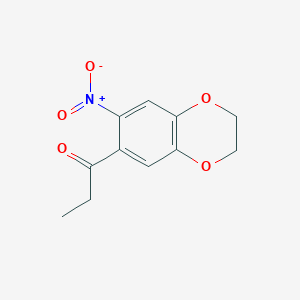1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
CAS No.: 164526-09-4
Cat. No.: VC14895662
Molecular Formula: C11H11NO5
Molecular Weight: 237.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 164526-09-4 |
|---|---|
| Molecular Formula | C11H11NO5 |
| Molecular Weight | 237.21 g/mol |
| IUPAC Name | 1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one |
| Standard InChI | InChI=1S/C11H11NO5/c1-2-9(13)7-5-10-11(17-4-3-16-10)6-8(7)12(14)15/h5-6H,2-4H2,1H3 |
| Standard InChI Key | OZIQYDPFZXTZSB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . Its IUPAC name reflects the nitro group at position 7 and the propan-1-one group at position 6 of the benzodioxin scaffold.
Structural Characterization
Key spectral data:
-
IR: Strong absorption bands for nitro (1520–1350 cm⁻¹) and ketone (1700–1650 cm⁻¹) groups .
-
¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methylene groups in the dioxane ring (δ 4.2–4.3 ppm), and the propanone methyl group (δ 2.1–2.3 ppm) .
Crystallographic Data
While no direct crystal structure is available for this compound, analogous benzodioxin derivatives exhibit planar aromatic systems with dioxane rings in chair conformations .
Synthesis and Reactivity
Synthetic Pathways
-
Nitration of Precursors:
-
Alternative Routes:
Reactivity
-
Reduction: The nitro group can be reduced to an amine using H₂/Pd-C, yielding 1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one, a potential intermediate for pharmaceuticals .
-
Nucleophilic Substitution: The ketone participates in Grignard reactions, forming tertiary alcohols .
Physicochemical Properties
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume